![molecular formula C13H18N2O B1319868 N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide CAS No. 926228-27-5](/img/structure/B1319868.png)
N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide
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Description
Scientific Research Applications
Antibacterial and Cytotoxic Properties
A study by Cindrić et al. (2018) explored enaminones structurally related to N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide. These compounds were evaluated for cytotoxic and antibacterial activities. They were found to be non-cytotoxic and demonstrated mild or no antibacterial activity, suggesting potential for further research in non-toxic agents with antimicrobial properties (Cindrić et al., 2018).
Antitumor Activity
Prakash et al. (1991) synthesized a derivative of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide, which exhibited the ability to alkylate DNA exclusively in the minor groove at adenines. This compound showed a high degree of DNA interstrand cross-linking ability, indicating its potential as an anti-tumor agent (Prakash et al., 1991).
Antimitogenic Activities
Rich et al. (1986) studied analogues of cyclosporin A, including those modified in the 1-position, which is structurally similar to N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide. These analogues showed varied antimitogenic activities, suggesting the importance of specific amino acids in such structures for biological activity (Rich et al., 1986).
Chemokine Receptor Antagonism
Yang et al. (2007) discovered a compound with a cyclopentanecarboxamide structure, exhibiting potent antagonist activity against the CC chemokine receptor 2 (CCR2). This highlights the potential of N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide-related structures in developing treatments targeting chemokine receptors (Yang et al., 2007).
Synthesis of Functionalized Amino Acid Derivatives
Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives, demonstrating their potential in designing new anticancer agents. This research suggests the versatility of cyclopentanecarboxamide structures in developing novel therapeutic compounds (Kumar et al., 2009).
properties
IUPAC Name |
N-(5-amino-2-methylphenyl)cyclopentanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-9-6-7-11(14)8-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5,14H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFNAMWQYJGZFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588332 |
Source
|
Record name | N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide | |
CAS RN |
926228-27-5 |
Source
|
Record name | N-(5-Amino-2-methylphenyl)cyclopentanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40588332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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